TCS HDAC6 20b
Overview
Description
TCS HDAC6 20b: is a selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This compound is particularly significant in the field of epigenetics and cancer research due to its ability to inhibit HDAC6 selectively .
Mechanism of Action
Target of Action
TCS HDAC6 20b is a selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, and plays a crucial role in various biological processes . It exerts its effects on a variety of target molecules through deacetylation-dependent and independent mechanisms .
Mode of Action
This compound interacts with HDAC6 by inhibiting its activity. HDAC6 is known to deacetylate histone and non-histone proteins, which contributes to the regulation of gene expression, cell motility, immune response, and the degradation of misfolded proteins . By inhibiting HDAC6, this compound can increase the acetylation of α-tubulin in a dose-dependent manner, indicating its selective inhibition of HDAC6 .
Biochemical Pathways
The inhibition of HDAC6 by this compound affects several biochemical pathways. HDAC6 is a pivotal modulator of innate and adaptive immunity . The inhibition of HDAC6 can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways . Moreover, HDAC6 regulates the Hsp90-HSF1 complex, promoting the entry of HSF1 into the nucleus and activating gene transcription .
Result of Action
The inhibition of HDAC6 by this compound results in various molecular and cellular effects. It has been shown to inhibit the growth of HCT116 cells in combination with taxol and block the growth of estrogen-treated ER alpha-positive MCF7 cells . Furthermore, it has been suggested that this compound could amplify the tumor-specific antigenic landscape, promoting the anti-tumor activity of autologous CD8+ T cells .
Action Environment
It is known that the effectiveness of hdac inhibitors can be influenced by the cellular environment, including the presence of other signaling molecules and the state of the cells
Biochemical Analysis
Biochemical Properties
TCS HDAC6 20b interacts with HDAC6, reducing its activity . In HCT116 cells, this compound increases the acetylation levels of α-tubulin in a dose-dependent manner without a significant increase in acetylated histone H4, indicating the selectivity of this compound for HDAC6 .
Cellular Effects
This compound has been shown to inhibit the growth of HCT116 cells in combination with taxol . It also blocks the growth of estrogen receptor α-positive breast cancer MCF-7 cells stimulated by estrogen . The inhibition of HDAC6 has been found to decrease cell viability and DNA replication, attributed to the induction of apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting HDAC6, leading to increased acetylation levels of α-tubulin . This inhibition disrupts the interaction between HDAC6 and the leptin receptor, augmenting leptin signaling .
Temporal Effects in Laboratory Settings
Hdac6 inhibitors have been found to enhance the effectiveness of conventional chemotherapeutic drugs such as DNA damaging agents, proteasome inhibitors, and microtubule inhibitors .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Hdac6 inhibitors have been demonstrated to be beneficial in animal models of neurodegenerative diseases .
Metabolic Pathways
Hdac6 is known to regulate numerous crucial biological processes implicated in cancer progression by modulating the acetylation status of various cytoplasmic proteins .
Transport and Distribution
Hdac6 is known to be predominantly localized in the cytoplasm .
Subcellular Localization
HDAC6, the target of this compound, is unique among the HDACs in terms of its subcellular localization. It is predominantly localized in the cytoplasm
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCS HDAC6 20b involves multiple steps, starting with the preparation of 2-methylpropanethioic acid. This is followed by the esterification with a heptyl group that contains a tricyclo decylamino moiety. The final product is obtained through a series of purification steps to ensure high purity (≥98%) .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the laboratory preparation methods with scale-up processes to accommodate larger quantities. The compound is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: TCS HDAC6 20b primarily undergoes substitution reactions due to its functional groups. It is known to interact with various reagents that target the histone deacetylase enzyme .
Common Reagents and Conditions:
Reagents: Common reagents include taxol and estrogen, which are used in combination to study the compound’s inhibitory effects on cancer cell growth
Conditions: The reactions are typically carried out under controlled laboratory conditions, with specific concentrations and temperatures to ensure optimal activity
Major Products: The major products formed from these reactions are acetylated proteins, which result from the inhibition of the deacetylase activity of HDAC6 .
Scientific Research Applications
Chemistry: TCS HDAC6 20b is used in chemical research to study the inhibition of histone deacetylase enzymes and their role in gene expression regulation .
Biology: In biological research, this compound is used to investigate the effects of HDAC6 inhibition on cellular processes, including cell cycle regulation and apoptosis .
Medicine: In medical research, this compound is explored for its potential as an anti-cancer agent. It has shown efficacy in inhibiting the growth of cancer cells, particularly in combination with other chemotherapeutic agents .
Industry: While its industrial applications are still under exploration, this compound holds promise for the development of new therapeutic agents targeting histone deacetylase enzymes .
Comparison with Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in cancer treatment.
Panobinostat: A potent inhibitor of multiple histone deacetylases, used in combination therapies for cancer.
Belinostat: An inhibitor with a broader spectrum, targeting multiple histone deacetylases.
Uniqueness: TCS HDAC6 20b is unique due to its high selectivity for histone deacetylase 6, making it a valuable tool for studying the specific roles of this enzyme in various biological processes .
Properties
IUPAC Name |
S-[(6S)-7-(1-adamantylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O4S/c1-17(2)23(30)33-10-8-6-7-9-21(27-24(31)32-25(3,4)5)22(29)28-26-14-18-11-19(15-26)13-20(12-18)16-26/h17-21H,6-16H2,1-5H3,(H,27,31)(H,28,29)/t18?,19?,20?,21-,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZMLPMCOMRJOR-MOVGKWKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)SCCCCCC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)SCCCCC[C@@H](C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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